

TAK-448: A Technical Overview of a Potent KISS1R Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-448, also known as MVT-602, is a synthetic oligopeptide analog of kisspeptin, engineered for improved stability and potent agonism at the kisspeptin-1 receptor (KISS1R).[1][2] Initially investigated for the treatment of prostate cancer, its development has since pivoted towards addressing female infertility.[3][4] This document provides an in-depth technical guide on TAK-448, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols, and visualizing its complex signaling and therapeutic pathways. As a powerful tool for modulating the hypothalamic-pituitary-gonadal (HPG) axis, TAK-448's unique pharmacological profile—characterized by acute stimulation and chronic suppression—offers significant therapeutic potential and serves as a valuable probe for reproductive and oncological research.

Introduction to the Kisspeptin System and TAK-448

The discovery of kisspeptin and its G protein-coupled receptor, KISS1R (also known as GPR54), revolutionized our understanding of reproductive endocrinology.[1][5] Kisspeptin signaling is now recognized as the master regulator of the HPG axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[5][6] This central role makes the kisspeptin system an attractive target for therapeutic intervention in a range of hormone-dependent conditions.



Native kisspeptin peptides, however, are subject to rapid in vivo degradation, limiting their therapeutic utility.[1] **TAK-448** was developed as a potent, more stable analog of the active C-terminal decapeptide of kisspeptin.[1][7] Its structure was modified to enhance its pharmacokinetic profile while retaining high-affinity binding and full agonist activity at the KISS1R.[2][8]

Mechanism of Action: KISS1R Signaling and HPG Axis Modulation Intracellular Signaling Cascade

TAK-448 exerts its effects by binding to and activating KISS1R, a Gq/11-coupled receptor.[9] This binding event initiates a well-defined intracellular signaling cascade:

- G-Protein Activation: Ligand binding induces a conformational change in KISS1R, leading to the activation of the G α q/11 subunit.[9][10]
- PLC Activation: The activated Gαq/11 stimulates phospholipase C (PLC).[6][11]
- Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
 [10]
- Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10][11]
- PKC and MAPK Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[9][11] This activation leads to a downstream phosphorylation cascade involving mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38.[5][11]

This signaling cascade ultimately leads to the depolarization of GnRH neurons and the subsequent release of GnRH.[5][6]





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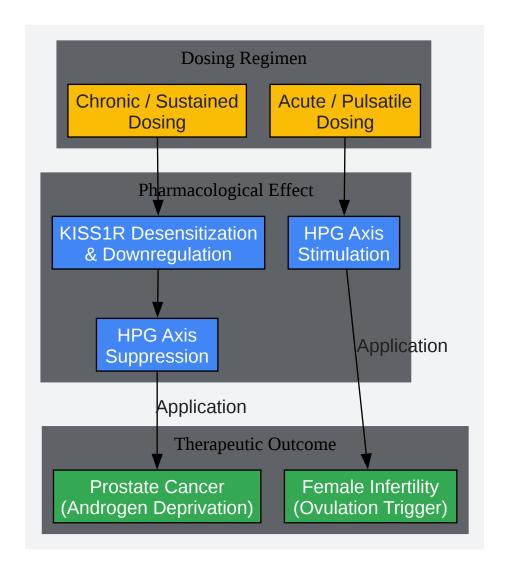
Caption: KISS1R signaling pathway activated by TAK-448.

Biphasic Effect on the HPG Axis

The most critical aspect of **TAK-448**'s pharmacology is its biphasic effect, which is dependent on the mode of administration.

- Acute/Pulsatile Administration: A single injection of TAK-448 potently stimulates the HPG axis, causing a surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and, subsequently, testosterone.[1][8] This effect is being explored for triggering oocyte maturation in female infertility treatments.[3][4]
- Chronic/Sustained Administration: Continuous exposure to TAK-448 leads to desensitization and downregulation of the KISS1R.[1] This paradoxically results in a profound and sustained suppression of the HPG axis, reducing LH, FSH, and testosterone to castrate levels.[7][8] This suppressive effect formed the basis of its initial development as an androgen deprivation therapy for prostate cancer.[1][12]





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Caption: Therapeutic rationale of TAK-448 based on dosing regimen.

Quantitative Data

The following tables summarize the key quantitative data for **TAK-448** from published in vitro, preclinical, and clinical studies.

Table 1: In Vitro Receptor Activity

Parameter	Value	Target	Reference
IC50	460 pM	KISS1R	[13][14]



| EC₅₀ | 632 pM | KISS1R |[13][14] |

Table 2: Phase 1 Pharmacokinetics in Healthy Males (Single-Dose SC)

Parameter	Value Range	Note	Reference
T _{max} (Time to max concentration)	0.25 - 0.5 hours	Across single- bolus or 2-hour infusion	[1][7]

| Terminal Elimination Half-life (t1/2) | 1.4 - 5.3 hours | Median range |[1][7] |

Table 3: Phase 1 Pharmacodynamics in Healthy Males

Dosing Regimen	Dose Range	Effect on Testosterone (T)	Time Course	Reference
Single Bolus / 2-hr Infusion	0.01 - 6 mg/d	~1.3 to 2-fold increase	Peak effect by 48 hours	[7]

| 14-Day Continuous Infusion | > 0.1 mg/d | Drop to below-baseline, then sustained suppression to castration levels | Below baseline by 60 hours; castration level by Day 8 |[7] |

Table 4: Phase 1 Efficacy in Prostate Cancer Patients (1-Month Depot)

Dose	Endpoint	Result	Reference
12 mg or 24 mg	Testosterone (T) Suppression	T < 20 ng/dL in 4 of 5 patients	[1][7]

| 24 mg | PSA Response | > 50% decrease in all patients |[1][7] |

Table 5: Preclinical Efficacy in Rat Xenograft Models



Parameter	Finding	Comparison	Model	Reference
Anti-tumor Effect	Stronger overall anti- tumor effect	Superior to Leuprolide (TAP-144)	VCaP Rat Xenograft	[15][16]
Onset of Action	Faster onset of anti-tumor effect	Faster than Leuprolide (TAP- 144)	VCaP Rat Xenograft	[15]
Testosterone Control	More rapid and profound suppression	Superior to Leuprolide (TAP- 144)	Male Rats	[8][12]

| PSA Control | Better PSA control | Superior to Leuprolide (TAP-144) | JDCaP Xenograft |[12] |

Experimental Protocols In Vitro KISS1R Functional Assay (Representative Protocol)

This protocol describes a typical method for assessing the agonist activity of **TAK-448** at the KISS1R.

- Cell Line: A stable cell line, such as HEK293 or CHO cells, recombinantly expressing the human KISS1R.
- Methodology:
 - Cell Culture: Cells are cultured in appropriate media and seeded into 96- or 384-well plates.
 - Compound Preparation: **TAK-448** is serially diluted to create a concentration gradient.
 - Stimulation: Cells are incubated with varying concentrations of TAK-448 for a specified period.



- Signal Detection: The activation of the Gq/11 pathway is measured. Common readouts include:
 - Intracellular Calcium Mobilization: Using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and measuring fluorescence changes with a plate reader (e.g., FLIPR).
 - Inositol Monophosphate (IP1) Accumulation: Using a competitive immunoassay (e.g., HTRF) to measure the accumulation of IP1, a downstream metabolite of IP3.
- Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated using non-linear regression.

Phase 1 Clinical Trial in Healthy Males (Summarized Protocol)

This study evaluated the safety, pharmacokinetics, and pharmacodynamics of TAK-448.[1][7]

- Study Population: Healthy male subjects aged 50 years or older.[1][7]
- Study Design: Randomized, placebo-controlled, dose-escalation study.
- Part A (Single Dose):
 - Administration: Subcutaneous (sc) single-bolus injection or 2-hour infusion. [1][7]
 - Dose Levels: 0.01 to 6 mg/d.[1][7]
 - Endpoints: Safety, tolerability, pharmacokinetics (PK), and plasma levels of LH, FSH, and testosterone.
- Part B (Multiple Dose):
 - Administration: 14-day continuous sc administration.[1][7]
 - Dose Levels: 0.01 to 1 mg/d.[1][7]
 - Endpoints: Same as Part A, with a focus on the sustained pharmacodynamic (PD) effect on testosterone levels.

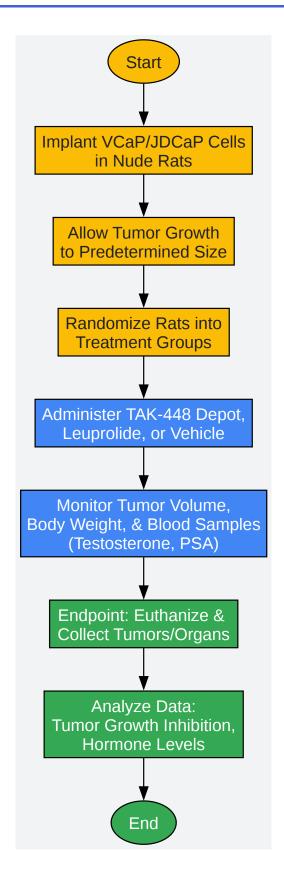


In Vivo Efficacy Study in a Rat Xenograft Model

This protocol outlines a typical preclinical study to evaluate the anti-tumor efficacy of **TAK-448** in a prostate cancer model.[12][17][18]

- Animal Model: Immunocompromised male rats (e.g., nude rats) bearing subcutaneous xenografts of an androgen-sensitive human prostate cancer cell line (e.g., VCaP or JDCaP).
 [12][15]
- Methodology:
 - Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the rats.
 Tumors are allowed to grow to a specified volume.
 - Treatment Groups: Animals are randomized into groups to receive vehicle control, TAK 448, or a positive control like leuprolide.
 - Drug Administration: TAK-448 is administered via a sustained-release formulation, such as
 a one-month depot injection, to ensure chronic exposure.[12]
 - Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of general health.
 - Sample Collection: Blood samples are collected periodically to measure plasma levels of testosterone and prostate-specific antigen (PSA).
 - Endpoint Analysis: At the end of the study, animals are euthanized, and tumors and reproductive organs (prostate, seminal vesicles) are excised and weighed.[8]
 - Data Analysis: Tumor growth inhibition, changes in PSA, and testosterone suppression are compared between treatment groups.





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Caption: Experimental workflow for a rat xenograft efficacy study.



Conclusion

TAK-448 is a well-characterized and potent KISS1R agonist with a compelling, dose-regimen-dependent dual mechanism of action. Its ability to acutely stimulate the HPG axis offers therapeutic promise in reproductive medicine, particularly for female infertility.[3] Conversely, its capacity for profound HPG axis suppression upon chronic administration demonstrates its potential, though now discontinued, as an androgen deprivation therapy for hormone-sensitive cancers. The extensive preclinical and clinical data available make **TAK-448** an invaluable reference compound for drug development professionals and a critical tool for scientists investigating the complex biology of the kisspeptin system.

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